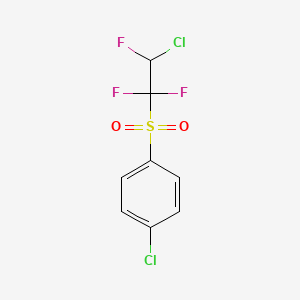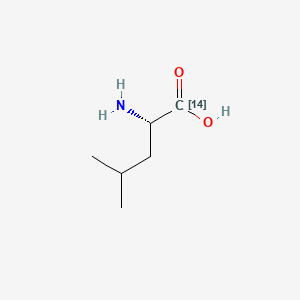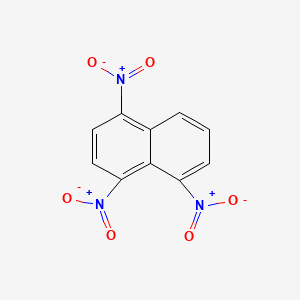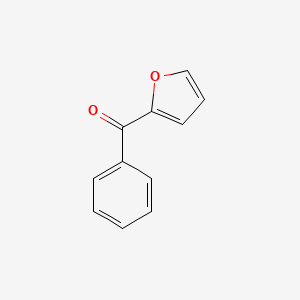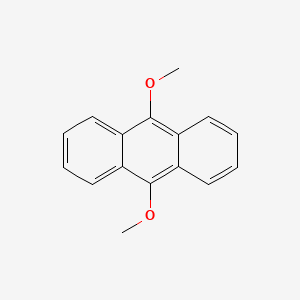
9,10-Dimethoxyanthracene
Descripción general
Descripción
9,10-Dimethoxyanthracene is a chemical compound with the linear formula C16H14O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has been used in the design and synthesis of new derivatives of 9,10-anthraquinone .
Synthesis Analysis
New derivatives of 9,10-anthraquinone or this compound have been designed, synthesized, and characterized . The synthesis of these compounds involves a cross-coupling procedure in the key reaction steps .Molecular Structure Analysis
The structure of the compounds is π-conjugated (cross and linear, respectively) and features thiophene terminated side arms attached to five different positions of the anthraquinone or anthracene core .Chemical Reactions Analysis
The thiophene containing title compounds can be reduced and oxidized by a two-step redox process . The electrochemical parameters have been analyzed by cyclic voltammetry .Physical And Chemical Properties Analysis
The molecular weight of this compound is 238.289 . It is used as an antioxidant-photosensitizer dual-loaded polymeric micelles with controllable production of reactive oxygen species .Aplicaciones Científicas De Investigación
1. Selective Oxidation
9,10-Dimethoxyanthracene is used in the selective oxidation process to synthesize corresponding anthraquinones. This process, which uses copper(II) or zinc(II) nitrate supported on silica gel, is significant for not affecting ether groups at different positions from 9 to 10 (Anastasia et al., 1990).
2. Crystal Packing Structures
The compound plays a role in understanding the molecular ordering of acenes. X-ray crystallographic analysis has been used to reveal the crystal packing structures of this compound and its analogs. Such studies are crucial for insights into the chalcogen−chalcogen interaction in the packing arrangement of acenes (Kobayashi et al., 2005).
3. Photolysis in Photochemistry
This compound-2-sulfonate is involved in the photolysis of diphenyliodonium salt. This is considered to proceed via an intra-ion-pair electron transfer, making it significant in the study of photochemical reactions and photo-acid generators (Naitoh et al., 1991).
4. Fluorimetric Determinations
In fluorimetric studies, the fluorescent anion this compound-2-sulphonate has been utilized in ion-pair extractions. This application is particularly relevant in the quantitative analysis of amines and quaternary ammonium compounds, showcasing its significance in analytical chemistry (Borg et al., 1973).
5. Molecular Electronics
New derivatives of 9,10-anthraquinone and this compound have been synthesized and characterized for potential applications in molecular electronics. The properties of these compounds, such as their redox behavior, are explored for their potential in the development of redox-active switches (Seidel et al., 2013).
Mecanismo De Acción
Theoretical calculations in the framework of all-electron density functional theory (DFT) were used to investigate the electronic structure of the individual free molecules . Furthermore, calculations of the transport properties of model devices containing compounds and respective reduced hydroquinone derivatives assembled at Au (111) electrodes were carried out to evaluate their potential for the application as redox-active switches .
Safety and Hazards
Direcciones Futuras
The potential future direction for 9,10-Dimethoxyanthracene could be its application in molecular electronics . The transport properties of model devices containing compounds and respective reduced hydroquinone derivatives assembled at Au (111) electrodes were evaluated for their potential for the application as redox-active switches .
Propiedades
IUPAC Name |
9,10-dimethoxyanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJMBKSFTTXMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178654 | |
| Record name | Anthracene, 9,10-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2395-97-3 | |
| Record name | Anthracene, 9,10-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 9,10-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



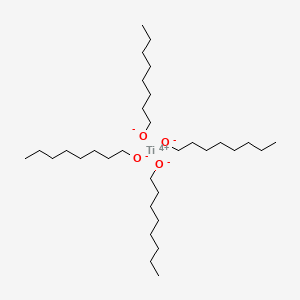

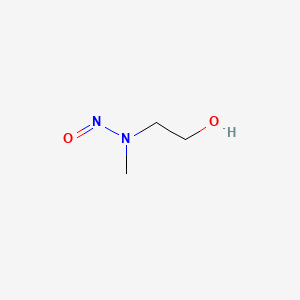
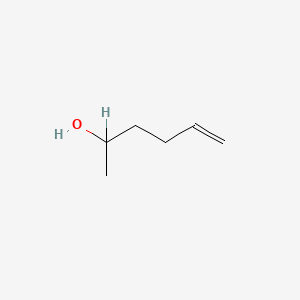
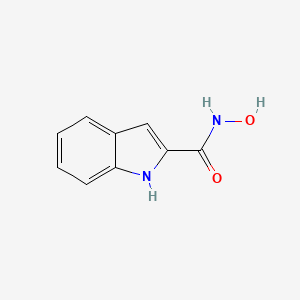
![Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide](/img/structure/B1606892.png)


